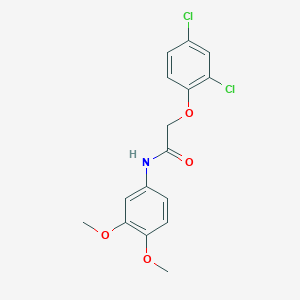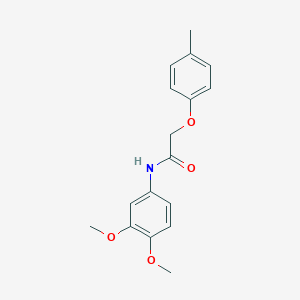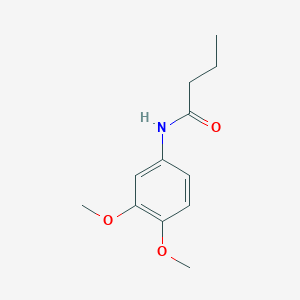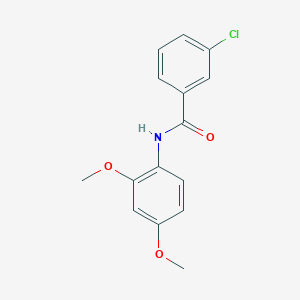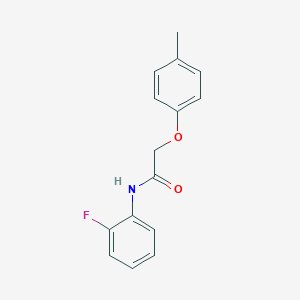![molecular formula C20H14N2O2S B291951 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have a wide range of potential applications, including as an antitumor agent, an antiviral agent, and an anti-inflammatory agent. In
作用機序
The exact mechanism of action of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to bind to the minor groove of DNA, leading to the inhibition of topoisomerase II and DNA synthesis.
Biochemical and Physiological Effects:
3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent cytotoxic activity against cancer cells, making it a useful tool for studying cancer biology. Additionally, 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have activity against a wide range of cancer cell lines, making it a versatile compound for research purposes. However, one limitation of using 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential toxicity to normal cells, which can make it difficult to study the effects of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one on normal physiology.
将来の方向性
There are many potential future directions for research on 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and to identify potential biomarkers for predicting response to 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one treatment. Finally, 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one may have potential applications in combination therapy with other anticancer agents, and further studies are needed to explore these possibilities.
合成法
The synthesis of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene with 2-bromoacetophenone, followed by the reaction of the resulting product with benzaldehyde. This reaction sequence yields 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in good yield and high purity.
科学的研究の応用
3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use as an antitumor agent. It has been found to have potent cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been investigated for its potential use as an antiviral agent, with promising results against HIV and Hepatitis C virus. Additionally, 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C20H14N2O2S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
3-phenacyl-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O2S/c23-17(14-7-3-1-4-8-14)12-22-13-21-19-16(20(22)24)11-18(25-19)15-9-5-2-6-10-15/h1-11,13H,12H2 |
InChIキー |
BOSXNAOMQROTFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



